molecular formula C10H16N2O B1520982 [2-(Tert-butoxy)pyridin-4-yl]methanamine CAS No. 1152560-93-4

[2-(Tert-butoxy)pyridin-4-yl]methanamine

Cat. No. B1520982
M. Wt: 180.25 g/mol
InChI Key: OBPXOACDVLEDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for “[2-(Tert-butoxy)pyridin-4-yl]methanamine” is 1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) value, which indicates its lipophilicity, is 2.03 .

Scientific Research Applications

Photocytotoxic Applications in Cancer Treatment

Iron(III) complexes, incorporating ligands similar to "[2-(Tert-butoxy)pyridin-4-yl]methanamine," have been synthesized for applications in cellular imaging and cancer therapy. These complexes exhibit photocytotoxic properties under red light, causing cell death through apoptosis by generating reactive oxygen species. This property makes them potential candidates for targeted cancer treatment with minimal side effects (Basu et al., 2014).

Coordination Chemistry and Luminescent Properties

The coordination chemistry of pyridine and pyrazole-based ligands has been extensively studied, showing their versatility in forming luminescent lanthanide compounds. These compounds have potential applications in biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds through ambient-temperature reactions, involving precursors and methods that could potentially apply to compounds with structures related to "[2-(Tert-butoxy)pyridin-4-yl]methanamine." Such studies contribute to the broader field of organic chemistry and materials science (Becerra et al., 2021).

Catalytic Applications

Nickel complexes involving phosphino- and pyridine-based ligands demonstrate catalytic properties in the oligomerization of ethylene, highlighting the role of pyridine derivatives in catalysis and materials chemistry (Kermagoret & Braunstein, 2008).

Water Oxidation for Energy Conversion

Ruthenium complexes, utilizing pyridine ligands, have been studied for their capacity to catalyze water oxidation, a crucial reaction for sustainable energy conversion and storage technologies. These complexes show potential in enhancing the efficiency of solar fuel production (Zong & Thummel, 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPXOACDVLEDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Tert-butoxy)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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